Fmoc-D-Arg(Pbf)-OH
CAS No.: 187618-60-6
Cat. No.: VC0557012
Molecular Formula: C34H40N4O7S
Molecular Weight: 648.8
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 187618-60-6 |
---|---|
Molecular Formula | C34H40N4O7S |
Molecular Weight | 648.8 |
IUPAC Name | (2R)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
Standard InChI | InChI=1S/C34H40N4O7S/c1-19-20(2)30(21(3)26-17-34(4,5)45-29(19)26)46(42,43)38-32(35)36-16-10-15-28(31(39)40)37-33(41)44-18-27-24-13-8-6-11-22(24)23-12-7-9-14-25(23)27/h6-9,11-14,27-28H,10,15-18H2,1-5H3,(H,37,41)(H,39,40)(H3,35,36,38)/t28-/m1/s1 |
Standard InChI Key | HNICLNKVURBTKV-MUUNZHRXSA-N |
SMILES | CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES | CC1=C2C(=C(C(=C1C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C)CC(O2)(C)C |
Introduction
Chemical Properties and Structure
Fmoc-D-Arg(Pbf)-OH possesses distinctive chemical properties that make it suitable for its intended applications. Understanding these properties is essential for researchers working with this compound.
Chemical Identity
The chemical identity of Fmoc-D-Arg(Pbf)-OH is defined by several key parameters, summarized in the table below:
Parameter | Value |
---|---|
CAS Number | 187618-60-6 |
Molecular Formula | C34H40N4O7S |
Molecular Weight | 648.78 g/mol |
IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-(3-((2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl)sulfonyl)guanidino)pentanoic acid |
Canonical SMILES | O=S(NC(NCCCC@HNC(OCC1C2=CC=CC=C2C3=CC=CC=C13)=O)=N)(C4=C(C)C(C)=C5OC(C)(C)CC5=C4C)=O |
Physical and Chemical Properties
Fmoc-D-Arg(Pbf)-OH exhibits specific physical and chemical properties that affect its handling and usage in laboratory settings:
Property | Characteristic |
---|---|
Appearance | Solid compound |
Solubility | Soluble in water or 1% acetic acid |
Storage Conditions | Desiccate at -20°C |
Purity (Commercial) | ≥98.0% |
Structural Features
The structure of Fmoc-D-Arg(Pbf)-OH includes several key functional groups:
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The Fmoc group (9-fluorenylmethoxycarbonyl) attached to the alpha-amino group
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The Pbf group (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-yl-sulfonyl) protecting the guanidino side chain
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The carboxylic acid group at the C-terminus
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The D-configuration at the alpha-carbon, distinguishing it from the naturally occurring L-arginine
These structural features collectively contribute to the compound's stability and utility in peptide synthesis applications.
Synthesis Methods for Fmoc-D-Arg(Pbf)-OH
The synthesis of Fmoc-D-Arg(Pbf)-OH involves multiple chemical steps carefully designed to introduce protecting groups while maintaining the stereochemistry of the amino acid. The synthetic route described below represents a common industrial approach to producing this compound.
Complete Synthetic Pathway
The synthesis of Fmoc-D-Arg(Pbf)-OH involves a multi-step process that can be summarized as follows:
Esterification
The process begins with the esterification of arginine hydrochloride:
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Anhydrous methanol is cooled to -5 to -10°C, followed by the addition of dichlorosulfoxide
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L-type Arg·HCl is added, and the temperature is allowed to rise to room temperature for 24 hours
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The reaction is heated to 35°C for approximately 48 hours
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The resulting Arg·OMe·2HCl intermediate is concentrated under reduced pressure
Removal of Boc Group
The Boc protecting group is then removed:
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A solution of HCl in ethyl acetate is added to Boc-Arg(Pbf)OMe·HCl oil
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The temperature is maintained at 10-15°C
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After completion, water is added, and the product is washed to the aqueous phase
Saponification
The methyl ester is hydrolyzed through saponification:
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The aqueous solution is added to 95% ethanol
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10N NaOH is added to adjust the pH to 11-12
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After saponification, the pH is adjusted to 7 with HCl
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The solution is cooled for crystallization, and the solid is collected, washed with ethyl acetate, and dried to obtain H-Arg(Pbf)OH solid
Critical Parameters in Synthesis
Several critical parameters must be carefully controlled during the synthesis:
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Temperature control: Many steps require specific temperature ranges to maintain stereochemistry
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pH control: Critical for successful protection/deprotection steps
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Solvent systems: Appropriate for each reaction step and subsequent purification
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Reaction times: Must be carefully monitored to ensure complete reactions while avoiding degradation
Applications in Peptide Synthesis
Fmoc-D-Arg(Pbf)-OH serves as a crucial building block in solid-phase peptide synthesis (SPPS), particularly when D-arginine residues are required in the peptide sequence.
Solid-Phase Peptide Synthesis
In SPPS, Fmoc-D-Arg(Pbf)-OH provides several advantages:
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The Fmoc group can be selectively removed under mild basic conditions (typically piperidine in DMF)
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The Pbf protecting group on the guanidino side chain remains intact during Fmoc deprotection
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The Pbf group can be removed during the final cleavage step using TFA (trifluoroacetic acid)
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The D-configuration introduces specific conformational constraints that can enhance peptide stability against enzymatic degradation
Solution-Phase Stock Preparation
For laboratory applications, Fmoc-D-Arg(Pbf)-OH can be prepared in various concentrations as stock solutions. The table below provides guidance for preparing common stock solutions:
Concentration | 1 mg | 5 mg | 10 mg |
---|---|---|---|
1 mM | 1.5413 mL | 7.7065 mL | 15.4131 mL |
5 mM | 0.3083 mL | 1.5413 mL | 3.0826 mL |
10 mM | 0.1541 mL | 0.7707 mL | 1.5413 mL |
These stock solutions can be used for various applications in peptide synthesis and biological research.
Applications in Pharmaceutical Development
Fmoc-D-Arg(Pbf)-OH has significant applications in pharmaceutical development, particularly in the synthesis of therapeutic peptides and small molecule drugs.
Synthesis of Etelcalcetide
One notable application of Fmoc-D-Arg(Pbf)-OH is in the synthesis of etelcalcetide, a medication used for the treatment of secondary hyperparathyroidism (SHPT) . SHPT is a condition characterized by:
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Chronic renal insufficiency
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Intestinal malabsorption syndrome
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Fanconi syndrome and renal tubular acidosis
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Vitamin D deficiency or resistance
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Pregnancy and lactation
In these conditions, parathyroid glands secrete excessive parathyroid hormone (PTH) in response to long-term stimulation of hypocalcemia, hypomagnesemia, or hyperphosphosis. This represents a chronic compensatory clinical manifestation to increase serum calcium, magnesium, and decrease serum phosphorus .
Etelcalcetide, developed by KaiPharmaceuticals, Inc., functions as a calcimimetic agent that inhibits the secretion of parathyroid hormone. It binds to and activates calcium-sensitive receptors on parathyroid glands, thereby reducing parathyroid hormone levels . The synthesis of etelcalcetide involves the use of Fmoc-D-Arg(Pbf)-OH, particularly in the formation of the Fmoc-D-Arg(Pbf)-D-Arg(Pbf)-D-Arg(Pbf)-OH tripeptide fragment that is a key component of the final drug structure .
Other Pharmaceutical Applications
Beyond etelcalcetide, Fmoc-D-Arg(Pbf)-OH is utilized in the synthesis of various peptide-based therapeutics that require D-arginine residues. These might include:
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Antimicrobial peptides
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Peptide hormone analogs
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Enzyme inhibitors
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Receptor modulators
The use of D-amino acids in these applications often enhances the stability of the peptides against enzymatic degradation, potentially improving their pharmacokinetic properties.
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